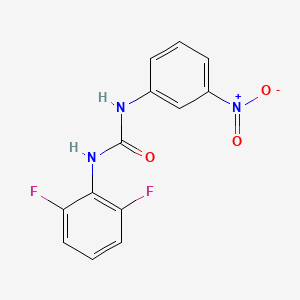
N-(2,6-Difluorophenyl)-N'-(3-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings substituted with fluorine and nitro groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea typically involves the reaction of 2,6-difluoroaniline with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods: Industrial production of N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Nitroso derivatives, hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Its structural features may contribute to its activity as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s urea linkage and aromatic rings allow it to bind to specific sites on proteins, potentially inhibiting their activity or modulating their function. The presence of fluorine and nitro groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
- N-(2,6-Difluorophenyl)-N’-(4-nitrophenyl)urea
- N-(2,6-Difluorophenyl)-N’-(3-chlorophenyl)urea
- N-(2,6-Difluorophenyl)-N’-(3-methylphenyl)urea
Uniqueness: N-(2,6-Difluorophenyl)-N’-(3-nitrophenyl)urea is unique due to the specific positioning of the nitro group on the aromatic ring, which may influence its chemical reactivity and biological activity. The presence of fluorine atoms also contributes to its distinct properties, such as increased stability and lipophilicity.
Properties
CAS No. |
847371-15-7 |
|---|---|
Molecular Formula |
C13H9F2N3O3 |
Molecular Weight |
293.23 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C13H9F2N3O3/c14-10-5-2-6-11(15)12(10)17-13(19)16-8-3-1-4-9(7-8)18(20)21/h1-7H,(H2,16,17,19) |
InChI Key |
UNCZCYQCPOSROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


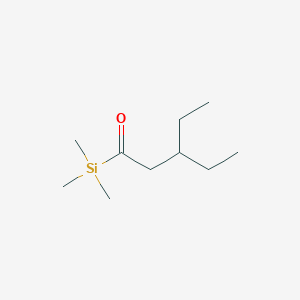
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)

![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
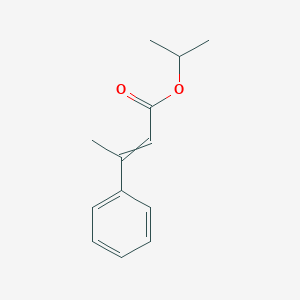
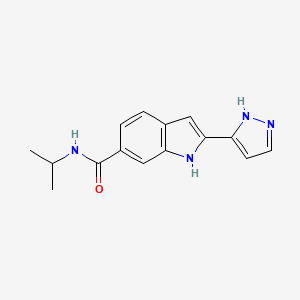

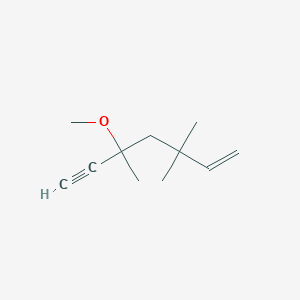
![5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14206034.png)
